REACTION_CXSMILES
|
NC1C=CC(C(NC2CCN(C)C2)=O)=CC=1OC.[CH3:19][O:20][C:21]1[CH:22]=[C:23]([CH:34]=[CH:35][C:36]=1[N+:37]([O-])=O)[C:24]([NH:26][CH2:27][CH2:28][N:29]1[CH2:33][CH2:32][CH2:31][CH2:30]1)=[O:25]>>[NH2:37][C:36]1[CH:35]=[CH:34][C:23]([C:24]([NH:26][CH2:27][CH2:28][N:29]2[CH2:33][CH2:32][CH2:31][CH2:30]2)=[O:25])=[CH:22][C:21]=1[O:20][CH3:19]
|
Name
|
Intermediate 187
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)NC2CN(CC2)C)C=C1)OC
|
Name
|
3-methoxy-4-nitro-N-(2-pyrrolidin-1-ylethyl)benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)NCCN2CCCC2)C=CC1[N+](=O)[O-]
|
Name
|
Intermediate 193
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)NCCN2CCCC2)C=CC1[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=O)NCCN2CCCC2)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |